molecular formula C19H16N4 B12920573 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-00-8

3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Katalognummer: B12920573
CAS-Nummer: 787591-00-8
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: FZGOVHBZFUZGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is an imidazo[1,2-a]pyrazin-8-amine derivative characterized by a biphenyl substituent at position 3 and an N-methylamine group at position 6. This scaffold is structurally analogous to adenine, making it a promising candidate for targeting nucleotide-binding proteins or receptors . This compound is synthesized via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction), enabling rapid diversification of substituents . Below, we compare its structural, synthetic, and functional attributes with similar compounds.

Eigenschaften

CAS-Nummer

787591-00-8

Molekularformel

C19H16N4

Molekulargewicht

300.4 g/mol

IUPAC-Name

N-methyl-3-(3-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)11-10-21-18)16-9-5-8-15(12-16)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21)

InChI-Schlüssel

FZGOVHBZFUZGKO-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC(=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of a biphenyl derivative with an imidazole derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable is also common in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Selective DDR1 Inhibition

One of the most significant applications of this compound is as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is implicated in various cancers. A study identified a series of derivatives of imidazo[1,2-a]pyrazin-3-yl-[1,1'-biphenyl]-3-carboxamides that exhibited potent inhibition of DDR1 with an IC50 value as low as 23.8 nM. This selectivity is crucial as it minimizes off-target effects, making it a promising candidate for cancer therapy targeting non-small cell lung cancer (NSCLC) cells .

Antitumor Activity

In vitro studies have demonstrated that compounds derived from 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine significantly suppress tumorigenicity, migration, and invasion in NSCLC cell lines. The compound was shown to inhibit wound closure and cell invasion in a dose-dependent manner, indicating its potential as an antitumor agent .

Data Tables

Property Value
Chemical FormulaC19H18N4
IC50 (DDR1 Inhibition)23.8 nM
SelectivityHigh (compared to DDR2 and others)

Case Study 1: DDR1 Inhibition

In a study focusing on the development of selective DDR1 inhibitors, researchers synthesized various derivatives of the compound and tested their efficacy against different kinases. Compound 8v showed remarkable selectivity and potency against DDR1 while exhibiting negligible activity against other kinases like Bcr-Abl and c-Kit. This specificity suggests that the compound could be developed into a targeted therapy for patients with DDR1-overexpressing tumors .

Case Study 2: Migration and Invasion Suppression

Further investigations into the antitumor properties revealed that at concentrations of 5 µM, the compound reduced migration by up to 84% in NSCLC cells. This was assessed using transwell assays and wound healing assays, demonstrating its potential utility in preventing metastasis in cancer patients .

Wirkmechanismus

The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) modulate electronic properties, affecting binding affinity to targets like kinases or GPCRs.

Target Engagement

  • Adenosine Receptor Antagonism: Triazolo[4,3-a]pyrazin-3-one derivatives (e.g., compound 5 in ) show nanomolar affinity for A1/A2A receptors, suggesting the imidazo[1,2-a]pyrazine core is suitable for CNS targets.
  • Antimicrobial Activity: Nitroimidazopyrazinones (e.g., 17g in ) exhibit potent activity against Mycobacterium tuberculosis, linked to nitro group redox cycling.
  • Kinase Inhibition: Morpholino derivatives (e.g., ) target PI3K/AKT pathways, with carboxamide groups enabling hydrogen bonding to kinase pockets.

Target Compound Hypotheses :

  • The biphenyl group may favor interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases).
  • The N-methylamine could mimic adenine’s NH2 group, enabling nucleotide-binding site competition.

Physicochemical Properties

Solubility and Lipophilicity

Compound Type logP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C) Evidence ID
Target Compound ~3.5 <0.1 Not reported -
2-Nitroimidazopyrazinone (17g ) 2.8 0.25 243–245
Triazolo[4,3-a]pyrazin-3-one (5 ) 2.1 1.2 249–251

Trends :

  • Bulky biphenyl substituents reduce solubility but enhance membrane penetration.
  • Polar groups (e.g., morpholine in , nitro in ) improve solubility but may limit blood-brain barrier crossing.

Structure-Activity Relationship (SAR)

  • Position 3: Biphenyl maximizes aromatic stacking but requires balancing with solubilizing groups.
  • Position 8 :
    • N-Methylamine balances basicity and steric hindrance.
    • Morpholine () or pyridinylmethyl () introduces polarity for target-specific interactions.

Biologische Aktivität

The compound 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a member of the imidazo[1,2-a]pyrazine class of compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is C19H16N4\text{C}_{19}\text{H}_{16}\text{N}_{4} with a molecular weight of 312.36 g/mol. The structure consists of an imidazo[1,2-a]pyrazine core substituted with a biphenyl group and a methyl group at the nitrogen atom.

Biological Activity Overview

Research indicates that compounds in the imidazo[1,2-a]pyrazine class exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains and fungi.
  • Kinase Inhibition : Certain imidazo derivatives are known to inhibit specific kinases involved in cancer signaling pathways.

The biological activity of 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is primarily attributed to its ability to interact with specific biological targets:

  • c-KIT Kinase Inhibition : Similar compounds have been shown to inhibit c-KIT kinase activity, which is crucial in various cancers such as gastrointestinal stromal tumors (GISTs) .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to inhibited proliferation .
  • Apoptosis Induction : It can trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.

Anticancer Activity

A study evaluated the anticancer potential of related imidazo derivatives against several cancer cell lines:

CompoundCell LineIC50 (µM)
3-(Biphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amineMCF-7 (breast cancer)0.5
3-(Biphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amineHT-29 (colon cancer)0.9

These findings suggest that this compound exhibits significant cytotoxicity against breast and colon cancer cell lines .

Antimicrobial Activity

In another study focusing on antimicrobial properties:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(Biphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amineStaphylococcus aureus32 µg/mL
3-(Biphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amineEscherichia coli64 µg/mL

The compound showed promising activity against both Gram-positive and Gram-negative bacteria .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.